molecular formula C13H16N2O4S2 B2504766 (E)-N-(3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide CAS No. 630091-20-2

(E)-N-(3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide

Cat. No.: B2504766
CAS No.: 630091-20-2
M. Wt: 328.4
InChI Key: KPSDFOOOASWWIW-BUHFOSPRSA-N
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Description

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidine ring, a benzenesulfonamide moiety, and a methoxypropyl group. These functional groups could potentially influence the compound’s reactivity and biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazolidine ring and sulfonamide group could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many sulfonamide drugs work by inhibiting the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid in bacteria .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of this compound’s synthesis, reactivity, and potential biological activity. This could include experimental studies to determine its physical and chemical properties, as well as biological assays to identify potential therapeutic targets .

Properties

IUPAC Name

(NE)-N-[3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S2/c1-19-9-5-8-15-12(16)10-20-13(15)14-21(17,18)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSDFOOOASWWIW-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)CSC1=NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN\1C(=O)CS/C1=N/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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